molecular formula C10H12BrNS B13334991 N-(4-bromophenyl)thiolan-3-amine

N-(4-bromophenyl)thiolan-3-amine

Cat. No.: B13334991
M. Wt: 258.18 g/mol
InChI Key: WSOAANGHCUZJOS-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)thiolan-3-amine is an organic compound with the molecular formula C10H12BrNS It is a thiolane derivative, characterized by the presence of a bromophenyl group attached to the nitrogen atom of the thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)thiolan-3-amine typically involves the nucleophilic substitution of a suitable thiolane precursor with a bromophenylamine. One common method is the reaction of 4-bromophenylamine with thiolane-3-one in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)thiolan-3-amine can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or potassium thiolate (KSR).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl-substituted thiolane derivatives.

    Substitution: Various substituted thiolane derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)thiolan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)thiolan-3-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the biosynthesis of essential bacterial lipids, leading to cell death. In anticancer research, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)thiazol-2-amine: Another bromophenyl derivative with a thiazole ring instead of a thiolane ring.

    N-(4-bromophenyl)imidazole: Contains an imidazole ring and exhibits different chemical reactivity and biological activity.

Uniqueness

N-(4-bromophenyl)thiolan-3-amine is unique due to its thiolane ring, which imparts distinct chemical properties compared to other heterocyclic compounds.

Properties

Molecular Formula

C10H12BrNS

Molecular Weight

258.18 g/mol

IUPAC Name

N-(4-bromophenyl)thiolan-3-amine

InChI

InChI=1S/C10H12BrNS/c11-8-1-3-9(4-2-8)12-10-5-6-13-7-10/h1-4,10,12H,5-7H2

InChI Key

WSOAANGHCUZJOS-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1NC2=CC=C(C=C2)Br

Origin of Product

United States

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